molecular formula C7H4BrClN4 B1294760 3-(4-Bromo-1H-pyrazol-1-yl)-6-chloropyridazine CAS No. 957035-33-5

3-(4-Bromo-1H-pyrazol-1-yl)-6-chloropyridazine

Cat. No.: B1294760
CAS No.: 957035-33-5
M. Wt: 259.49 g/mol
InChI Key: KPQXONXRLAIKLB-UHFFFAOYSA-N
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Description

3-(4-Bromo-1H-pyrazol-1-yl)-6-chloropyridazine is a heterocyclic compound that features both pyrazole and pyridazine rings. The presence of bromine and chlorine atoms in its structure makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. This compound is known for its potential biological activities and is often used in research to explore new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromo-1H-pyrazol-1-yl)-6-chloropyridazine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromo-1H-pyrazol-1-yl)-6-chloropyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in solvents like DMF or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas (H2).

Major Products

    Substituted Pyrazolyl-Pyridazines: Products with various functional groups replacing the bromine or chlorine atoms.

    N-Oxides: Oxidized derivatives with enhanced biological activity.

    Reduced Derivatives: Compounds with hydrogen atoms replacing the halogens.

Mechanism of Action

The mechanism of action of 3-(4-Bromo-1H-pyrazol-1-yl)-6-chloropyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and chlorine atoms enhance its binding affinity and selectivity towards these targets. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding pockets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its dual halogenation, which provides distinct reactivity and biological activity compared to its analogs. The combination of pyrazole and pyridazine rings also contributes to its versatility in various chemical and biological applications .

Properties

IUPAC Name

3-(4-bromopyrazol-1-yl)-6-chloropyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClN4/c8-5-3-10-13(4-5)7-2-1-6(9)11-12-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPQXONXRLAIKLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN=C1N2C=C(C=N2)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80649991
Record name 3-(4-Bromo-1H-pyrazol-1-yl)-6-chloropyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80649991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

957035-33-5
Record name 3-(4-Bromo-1H-pyrazol-1-yl)-6-chloropyridazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=957035-33-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Bromo-1H-pyrazol-1-yl)-6-chloropyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80649991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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